molecular formula C5H12N4 B12854033 2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine

2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine

Cat. No.: B12854033
M. Wt: 128.18 g/mol
InChI Key: IWKOFWRYWOTNCO-UHFFFAOYSA-N
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Description

2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine typically involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This method allows for the efficient formation of the triazole ring through nucleophilic opening of the succinimide ring and subsequent recyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
  • 1H-Indene, 2,3-dihydro-1,5,7-trimethyl-

Comparison: Compared to these similar compounds, 2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine has a unique triazole ring structure that imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C5H12N4

Molecular Weight

128.18 g/mol

IUPAC Name

2,5,5-trimethyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H12N4/c1-5(2)7-4(6)9(3)8-5/h8H,1-3H3,(H2,6,7)

InChI Key

IWKOFWRYWOTNCO-UHFFFAOYSA-N

Canonical SMILES

CC1(NN(C(=N1)N)C)C

Origin of Product

United States

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